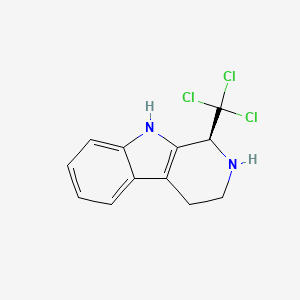

(S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-|A-carboline

CAS No.:

Cat. No.: VC17968219

Molecular Formula: C12H11Cl3N2

Molecular Weight: 289.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11Cl3N2 |

|---|---|

| Molecular Weight | 289.6 g/mol |

| IUPAC Name | (1S)-1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

| Standard InChI | InChI=1S/C12H11Cl3N2/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10/h1-4,11,16-17H,5-6H2/t11-/m0/s1 |

| Standard InChI Key | DPPAKKMPHBZNQA-NSHDSACASA-N |

| Isomeric SMILES | C1CN[C@@H](C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl |

| Canonical SMILES | C1CNC(C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

(S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline (molecular formula: , molecular weight: 289.6 g/mol) belongs to the tetrahydro-β-carboline alkaloid family . Its core structure consists of a pyrido[3,4-b]indole scaffold with a trichloromethyl (-CCl) group at the 1-position . The stereochemistry of the (S)-enantiomer influences its biological activity, particularly in interactions with chiral biomolecules such as enzymes and receptors. The compound’s lipophilicity, conferred by the trichloromethyl group, enables passive diffusion across biological membranes, facilitating systemic distribution .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 289.6 g/mol |

| CAS Registry Number | 131384-80-0 |

| Stereochemistry | (S)-enantiomer |

| Lipophilicity (LogP) | High (estimated >3) |

Biosynthesis and Environmental Exposure

TaClo forms endogenously through a non-enzymatic Pictet–Spengler reaction between tryptamine and chloral hydrate, a metabolite of trichloroethylene (TCE) and a common sedative . Human exposure to chloral hydrate occurs via contaminated drinking water, industrial solvents, or medical applications, creating conditions conducive to TaClo synthesis in neuronal tissues . The reaction proceeds spontaneously under physiological pH, yielding racemic TaClo, though enantioselective formation may occur in vivo .

Neurotoxicity and Mitochondrial Dysfunction

(S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline exhibits potent neurotoxic effects linked to Parkinson’s disease (PD) pathogenesis. Like MPTP, it inhibits mitochondrial complex I, reducing ATP synthesis and increasing reactive oxygen species (ROS) production . In PC12 cells, TaClo exposure (ED = 230 μM) induces lactate dehydrogenase (LDH) release, a marker of cytotoxicity, and depletes tyrosine hydroxylase (TH) activity, critical for dopamine synthesis . These effects mirror the dopaminergic neuron loss observed in PD .

Mechanistically, TaClo activates 5'-AMP-activated protein kinase (AMPK), triggering autophagy and shifting cellular metabolism toward glycolysis . Chronic exposure accelerates aberrant neurite retraction and apoptosis, phenotypes consistent with neurodegenerative progression . Furthermore, TaClo suppresses prostaglandin E2 synthesis, impairing synaptic plasticity and neuroinflammatory regulation .

Epigenetic Modifications and Carcinogenicity

Beyond neurodegeneration, TaClo demonstrates carcinogenic potential through epigenetic disruption. In HEK 293 cells, prolonged exposure to low-dose TaClo (10 ppb) induces global DNA hypomethylation and upregulates ten-eleven translocation (TET) demethylases . Concurrently, promoter hypermethylation silences tumor suppressor genes (e.g., BRCA1), enhancing proliferation, migration, and anchorage-independent growth—hallmarks of malignancy .

Table 2: Epigenetic and Oncogenic Effects of TaClo

These epigenetic alterations resemble those caused by TCE, suggesting shared pathways in chemical carcinogenesis . The duality of TaClo—acting as both a neurotoxin and carcinogen—underscores its broad mechanistic impact.

Stereochemical Considerations

The (S)-enantiomer’s bioactivity remains understudied compared to racemic TaClo. Enantioselective interactions with mitochondrial complexes or DNA methyltransferases may explain divergent toxicological profiles. For instance, (R)-TaClo exhibits higher affinity for mitochondrial membranes in vitro, but the (S)-form’s role in gene silencing warrants further exploration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume